Butan-2-yl 2-({[4-(difluoromethoxy)-3-ethoxyphenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
SEC-BUTYL 2-{[4-(DIFLUOROMETHOXY)-3-ETHOXYBENZOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzothiophene core, a difluoromethoxy group, and an ethoxybenzoyl moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SEC-BUTYL 2-{[4-(DIFLUOROMETHOXY)-3-ETHOXYBENZOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via a nucleophilic substitution reaction using a suitable difluoromethylating agent.
Attachment of the Ethoxybenzoyl Moiety: The ethoxybenzoyl group can be attached through an acylation reaction using an ethoxybenzoyl chloride derivative.
Final Coupling: The final step involves coupling the intermediate products to form the desired compound under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
SEC-BUTYL 2-{[4-(DIFLUOROMETHOXY)-3-ETHOXYBENZOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiophene core or the aromatic ring.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, ethanol, tetrahydrofuran
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while hydrolysis may produce carboxylic acids.
Scientific Research Applications
SEC-BUTYL 2-{[4-(DIFLUOROMETHOXY)-3-ETHOXYBENZOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of SEC-BUTYL 2-{[4-(DIFLUOROMETHOXY)-3-ETHOXYBENZOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.
Gene Expression: Influencing the expression of specific genes involved in various biological processes.
Comparison with Similar Compounds
SEC-BUTYL 2-{[4-(DIFLUOROMETHOXY)-3-ETHOXYBENZOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
SEC-BUTYL 2-AMINO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: Lacks the difluoromethoxy and ethoxybenzoyl groups, resulting in different chemical properties and reactivity.
N-SEC-BUTYL-2-({(E)-[4-(DIFLUOROMETHOXY)BENZYLIDENE]AMINO}OXY)ACETAMIDE: Contains a benzylideneamino group instead of the benzoylamino group, leading to variations in biological activity and applications.
The uniqueness of SEC-BUTYL 2-{[4-(DIFLUOROMETHOXY)-3-ETHOXYBENZOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H27F2NO5S |
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Molecular Weight |
467.5 g/mol |
IUPAC Name |
butan-2-yl 2-[[4-(difluoromethoxy)-3-ethoxybenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C23H27F2NO5S/c1-4-13(3)30-22(28)19-15-8-6-7-9-18(15)32-21(19)26-20(27)14-10-11-16(31-23(24)25)17(12-14)29-5-2/h10-13,23H,4-9H2,1-3H3,(H,26,27) |
InChI Key |
ZNBPFKNOYVLBDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=C(C=C3)OC(F)F)OCC |
Origin of Product |
United States |
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